molecular formula C25H24N4O3S2 B12156718 N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12156718
M. Wt: 492.6 g/mol
InChI Key: DKSKLLVJEGYLEU-ZMFRSBBQSA-N
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Description

N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound that features a variety of functional groups, including a furan ring, a benzothieno pyrimidine core, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno pyrimidine core, followed by the introduction of the furan ring and the hydrazide group. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The use of automated systems and advanced analytical techniques would be essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • **N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S2/c1-15-7-10-17(11-8-15)29-24(31)22-19-5-3-4-6-20(19)34-23(22)27-25(29)33-14-21(30)28-26-13-18-12-9-16(2)32-18/h7-13H,3-6,14H2,1-2H3,(H,28,30)/b26-13-

InChI Key

DKSKLLVJEGYLEU-ZMFRSBBQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(O4)C)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(O4)C)SC5=C3CCCC5

Origin of Product

United States

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